3-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RU24858 is a synthetic glucocorticoid receptor agonist. It is known for its ability to bind to the glucocorticoid receptor and modulate gene expression through transactivation and transrepression mechanisms. RU24858 has been studied for its potential anti-inflammatory and immunosuppressive properties, making it a compound of interest in the treatment of chronic inflammatory diseases such as asthma and allergic rhinitis .
Vorbereitungsmethoden
The synthesis of RU24858 involves several steps, starting from commercially available precursors The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as esterification, reduction, and cyclizationIndustrial production methods for RU24858 are not widely documented, but they likely involve optimization of reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
RU24858 undergoes various chemical reactions, including:
Oxidation: RU24858 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in RU24858, potentially altering its biological activity.
Substitution: RU24858 can undergo substitution reactions where specific atoms or groups are replaced by others, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
RU24858 has been extensively studied for its scientific research applications, including:
Chemistry: RU24858 is used as a model compound to study the structure-activity relationship of glucocorticoid receptor agonists.
Biology: RU24858 is utilized to investigate the molecular mechanisms of glucocorticoid receptor-mediated gene expression and its effects on cellular processes.
Medicine: RU24858 is explored for its potential therapeutic applications in treating chronic inflammatory diseases, such as asthma and allergic rhinitis.
Industry: RU24858 may have applications in the development of new anti-inflammatory and immunosuppressive drugs
Wirkmechanismus
RU24858 exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it can either activate or repress the transcription of target genes. This dual mechanism involves:
Transactivation: The receptor-ligand complex binds to glucocorticoid response elements in the promoter regions of target genes, leading to increased gene expression.
Transrepression: The receptor-ligand complex interacts with other transcription factors, such as nuclear factor kappa B, to suppress their activity and reduce the expression of pro-inflammatory genes
Vergleich Mit ähnlichen Verbindungen
RU24858 is compared with other glucocorticoid receptor agonists, such as dexamethasone and mometasone. While all these compounds share the ability to modulate gene expression through the glucocorticoid receptor, RU24858 is unique in its dissociated properties. Unlike dexamethasone and mometasone, RU24858 has been reported to have a stronger transrepression activity with minimal transactivation, making it potentially useful for reducing inflammation with fewer side effects .
Similar compounds include:
Dexamethasone: A potent glucocorticoid receptor agonist with strong transactivation and transrepression activities.
Mometasone: Another glucocorticoid receptor agonist with similar properties to dexamethasone but with a different pharmacokinetic profile.
Prednisolone: A widely used glucocorticoid receptor agonist with both transactivation and transrepression activities
Eigenschaften
Molekularformel |
C23H28FNO3 |
---|---|
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
3-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C23H28FNO3/c1-13-10-17-16-5-4-14-11-15(26)6-8-22(14,3)23(16,24)19(28)12-21(17,2)20(13)18(27)7-9-25/h6,8,11,13,16-17,19-20,28H,4-5,7,10,12H2,1-3H3/t13-,16+,17+,19+,20-,21+,22+,23+/m1/s1 |
InChI-Schlüssel |
LQHIJOQODVGHSE-UCMWIJGCSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CC#N)C)O)F)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CC#N)C)O)F)C |
Synonyme |
RU 24858 RU-24858 RU24858 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.